molecular formula C18H21NO5S2 B2967174 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(methylsulfonyl)phenyl)acetamide CAS No. 955597-07-6

2-(4-(isopropylsulfonyl)phenyl)-N-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2967174
CAS No.: 955597-07-6
M. Wt: 395.49
InChI Key: TYUYKFXWPVODKJ-UHFFFAOYSA-N
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Description

This compound features an acetamide core bridging two para-substituted phenyl rings. The first phenyl group carries an isopropylsulfonyl moiety (–SO₂–C₃H₇), while the second has a methylsulfonyl group (–SO₂–CH₃). The isopropyl substituent introduces steric bulk, which may influence pharmacokinetic properties like metabolic stability and membrane permeability.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-13(2)26(23,24)17-8-4-14(5-9-17)12-18(20)19-15-6-10-16(11-7-15)25(3,21)22/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUYKFXWPVODKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl-Containing Acetamides

(a) Morpholinosulfonyl Derivatives

describes compounds such as N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i), where the sulfonyl group is part of a morpholine ring.

(b) Methylsulfonyl and Isopropylsulfamoyl Analogs
  • 2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide (): Replaces the sulfonyl group with a sulfamoyl (–NHSO₂–) linkage. The sulfamoyl group introduces hydrogen-bond donors (N–H), enhancing interactions with polar enzyme active sites. However, the phenoxy linker (–O–) reduces rigidity compared to the direct sulfonyl–phenyl connection in the target compound, possibly affecting binding affinity .
  • N-[[4-(Methylsulfonyl)phenyl]methyl]acetamide (): Features a methylsulfonyl group but lacks the second aromatic ring. The simplified structure may result in weaker target engagement due to reduced π-π stacking opportunities .
(c) Heterocyclic and Piperidinyl Derivatives

highlights 2-(4-(6-Morpholinopyrimidin-4-ylamino)phenyl)-N-cyclopropylacetamide (13ai), which incorporates a pyrimidine heterocycle. The cyclopropyl group may improve metabolic stability by resisting oxidative degradation .

Functional Group Modifications

(a) Electron-Donating vs. Electron-Withdrawing Groups
  • 2-(4-Methoxyphenyl)-N-[4-(4-methylpiperidinylsulfonyl)phenyl]acetamide (): The methoxy group (–OCH₃) is electron-donating, increasing electron density on the phenyl ring. This contrasts with the electron-withdrawing sulfonyl groups in the target compound, which may alter reactivity in electrophilic substitution reactions or interactions with charged protein residues .
  • N-(4-Hydroxyphenyl)acetamide (paracetamol) (): A well-known analgesic with a hydroxyl group instead of sulfonyl substituents. The hydroxyl group’s polarity and hydrogen-bonding capacity differ significantly from sulfonyl groups, underscoring how substituent choice dictates pharmacological activity .
(b) Sulfanyl and Thiazolyl Derivatives
  • This could make it suitable for antioxidant applications but less stable in oxidative environments .
  • N-[4-[4-(3-Chlorophenyl)-2-[4-(methylsulfonyl)phenyl]-5-thiazolyl]-2-pyridinyl]acetamide (): Incorporates a thiazole ring and chlorophenyl group. The thiazole’s aromaticity and chlorine’s electronegativity may enhance interactions with hydrophobic enzyme pockets, a feature absent in the target compound .

Structural and Physicochemical Comparison Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target: 2-(4-(Isopropylsulfonyl)phenyl)-N-(4-(methylsulfonyl)phenyl)acetamide –SO₂–C₃H₇, –SO₂–CH₃ ~381.45* High polarity, dual sulfonyl groups for enhanced binding
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) Morpholinosulfonyl, –NH–C₆H₅ ~405.44 Increased hydrophilicity, potential kinase inhibition
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide –O–C₆H₄–iPr, –NHSO₂–C₃H₇ ~454.54 Sulfamoyl group with H-bond donors, phenoxy linker
2-(4-Methoxyphenyl)-N-[4-(4-methylpiperidinylsulfonyl)phenyl]acetamide –OCH₃, piperidinylsulfonyl ~402.48 Electron-donating methoxy, flexible piperidine ring
N-[4-(Methylsulfonyl)phenyl]methyl]acetamide –CH₂–SO₂–CH₃ ~227.28 Simplified structure, reduced aromatic interactions

*Calculated based on molecular formula C₁₉H₂₂N₂O₅S₂.

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